molecular formula C8H7ClFNO B1584712 4'-Chloro-2'-fluoroacetanilide CAS No. 59280-70-5

4'-Chloro-2'-fluoroacetanilide

Cat. No.: B1584712
CAS No.: 59280-70-5
M. Wt: 187.6 g/mol
InChI Key: GVRKNSAEOVXHOS-UHFFFAOYSA-N
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Description

4’-Chloro-2’-fluoroacetanilide is an organic compound with the molecular formula C8H7ClFNO. It is a derivative of acetanilide, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms at the 4’ and 2’ positions, respectively. This compound is known for its applications in various chemical and pharmaceutical industries due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Chloro-2’-fluoroacetanilide typically involves the acylation of 4’-chloro-2’-fluoroaniline with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4’-Chloro-2’-fluoroaniline+Acetic anhydride4’-Chloro-2’-fluoroacetanilide+Acetic acid\text{4'-Chloro-2'-fluoroaniline} + \text{Acetic anhydride} \rightarrow \text{4'-Chloro-2'-fluoroacetanilide} + \text{Acetic acid} 4’-Chloro-2’-fluoroaniline+Acetic anhydride→4’-Chloro-2’-fluoroacetanilide+Acetic acid

Industrial Production Methods: In industrial settings, the production of 4’-Chloro-2’-fluoroacetanilide is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. The reaction is typically conducted in large reactors with efficient mixing and temperature control to maintain the desired reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 4’-Chloro-2’-fluoroacetanilide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield 4’-chloro-2’-fluoroaniline and acetic acid.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products:

    Substitution Reactions: Depending on the substituent introduced, various substituted acetanilides can be formed.

    Hydrolysis: The primary products are 4’-chloro-2’-fluoroaniline and acetic acid.

Scientific Research Applications

4’-Chloro-2’-fluoroacetanilide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor for the synthesis of active pharmaceutical ingredients (APIs) used in the treatment of various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4’-Chloro-2’-fluoroacetanilide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

    4’-Chloroacetanilide: Similar structure but lacks the fluorine atom.

    2’-Fluoroacetanilide: Similar structure but lacks the chlorine atom.

    4’-Methylacetanilide: Substitutes a methyl group instead of chlorine and fluorine.

Uniqueness: 4’-Chloro-2’-fluoroacetanilide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO/c1-5(12)11-8-3-2-6(9)4-7(8)10/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRKNSAEOVXHOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40357409
Record name 4'-Chloro-2'-fluoroacetanilide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59280-70-5
Record name N-(4-Chloro-2-fluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59280-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4'-Chloro-2'-fluoroacetanilide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-2'-fluoroacetanilide
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Synthesis routes and methods I

Procedure details

Acetyl chloride (24.2 mL, 0.34 mol) is added slowly to a solution of 4-chloro-2-fluoroaniline (49.4 g, 0.34 mol), and triethylamine (47 mL, 0.34 mol) in tetrahydrofuran while maintaining the reaction mixture temperature below 20° C. After the addition is complete, the reaction mixture is stirred overnight at room temperature, and poured into ethyl acetate. The organic solution is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo to obtain an off-white solid. A mixture of the solid in ethanol is stirred for several minutes, and filtered to give the title product as a white solid.
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Synthesis routes and methods II

Procedure details

Seventy-one parts of liquid chlorine were added to a solution of 140 parts of 2'-fluoroacetanilide in 500 parts glacial acetic acid, during one hour, at 25°-27°, with ice water cooling. While stirring for 4 hours at 25°-27°, 4'-chloro-2'-fluoroacetanilide precipitated. After collecting the product by filtration, the filtrate was poured into 2000 parts of ice. The resulting second portion of precipitated product was collected by filtration, combined with the first portion and recrystallized from 700 parts of methanol at -45° to yield 119 parts of 4'-chloro-2'-fluoroacetanilide as white crystals melting at 152°-155°.
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Synthesis routes and methods III

Procedure details

U.S. Pat. No. 4,138,242 (Goddard, Feb. 6, 1979) relates to herbicidal compounds and their preparation from 4-chloro-2-fluoroaniline. The 4-chloro-2-fluoroaniline is prepared through the chlorination of 2-fluoroacetanilide to yield 4-chloro-2-fluoroacetanilide and the subsequent formation of the desired aniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of N-(4-chloro-2-fluorophenyl)acetamide in the synthesis of lumiracoxib?

A1: N-(4-chloro-2-fluorophenyl)acetamide serves as a crucial starting material in the multi-step synthesis of lumiracoxib [, ]. It undergoes a series of reactions including an improved Ullmann-Goldberg coupling with 4-iodotoluene, hydrolysis, acylation, cyclization by Fridel-Crafts alkylation, and finally ring-opening by hydrolysis to yield the target compound, lumiracoxib [].

Q2: Are there any advantages to the synthetic route utilizing N-(4-chloro-2-fluorophenyl)acetamide for lumiracoxib production?

A2: Yes, the research indicates that utilizing N-(4-chloro-2-fluorophenyl)acetamide in this particular synthetic pathway for lumiracoxib offers several benefits. The improved method results in a higher overall yield of lumiracoxib (45.5%) compared to alternative methods []. Additionally, the process is described as having simpler operations and generating less pollution, suggesting potential advantages for industrial-scale production [].

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